molecular formula C20H18N6O2 B2978791 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 946282-90-2

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2978791
CAS No.: 946282-90-2
M. Wt: 374.404
InChI Key: YWRQIZPCEPPBDC-UHFFFAOYSA-N
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Description

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a pyridin-2-ylmethyl substituent. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This compound has been shown to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a key role in angiogenesis and vasculogenesis .

Mode of Action

This compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . This allows the compound to inhibit the kinase activity, thereby disrupting the signaling pathways that the kinases regulate .

Biochemical Pathways

The compound affects pathways regulated by the kinases it targets. For instance, by inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . This can lead to a reduction in the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Pharmacokinetics

The compound’s ability to inhibit its targets suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in significant antitumor activity. For instance, it has been shown to display significant antitumor activity against MDA-MB-468 and T-47D, which are breast cancer cell lines . It can also stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions, where the pyridin-2-ylmethyl group is introduced to the core structure.

    Formation of the propanamide moiety: This final step involves the reaction of the intermediate compound with propanoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
  • 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Uniqueness

The uniqueness of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-18(22-12-15-6-4-5-10-21-15)9-11-25-14-23-19-17(20(25)28)13-24-26(19)16-7-2-1-3-8-16/h1-8,10,13-14H,9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRQIZPCEPPBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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